1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a unique combination of indole, piperidine, and nitro functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
The synthesis of 1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the indole and piperidine precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . The nitro group is introduced via nitration reactions, and the piperidine moiety is incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antiviral, anticancer, and antimicrobial properties, make it a valuable target for drug discovery and development
Medicine: Its unique structure allows for the exploration of new therapeutic agents and the development of novel drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole and piperidine moieties can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can be compared with other indole and piperidine derivatives:
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine have similar piperidine rings but vary in their substituents and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
1-[4-(6-nitro-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-16(21)18-8-5-13(6-9-18)17(22)19-10-7-12-3-4-14(20(23)24)11-15(12)19/h2-4,11,13H,1,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIHZFFUEGPREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC3=C2C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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